N-Lauroylglycine

Description

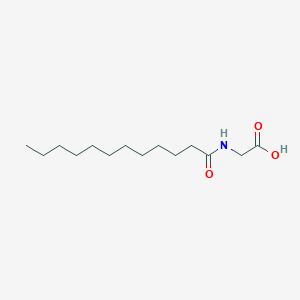

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dodecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGGSJFIGIGFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323538 | |

| Record name | N-Lauroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Lauroylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7596-88-5 | |

| Record name | 7596-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Lauroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Lauroylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauroyl-glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3C66HB6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Lauroylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine, an N-acyl amino acid, is a molecule of significant interest in various scientific and industrial fields, including cosmetics, drug delivery, and biomedical research. Its synthesis and purification are critical steps in ensuring its suitability for these applications. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, with a focus on the widely used Schotten-Baumann reaction and emerging enzymatic approaches. Detailed experimental protocols for both synthesis and subsequent purification techniques, including precipitation, recrystallization, and column chromatography, are presented. Quantitative data on reaction yields, purity, and key physical properties are summarized in comparative tables to aid in method selection and optimization. Furthermore, this guide includes visual representations of the core chemical transformations and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a lipoamino acid composed of lauric acid, a C12 fatty acid, and the amino acid glycine (B1666218), linked by an amide bond. This amphiphilic structure imparts surfactant-like properties, making it a valuable ingredient in personal care products. Beyond its use as a mild surfactant, this compound and its derivatives are being explored for their potential in drug delivery systems and as bioactive molecules.

The purity of this compound is paramount for its application, particularly in pharmaceutical and biomedical research. Therefore, robust and well-characterized synthesis and purification methods are essential. This guide will delve into the technical details of the most common and effective methods for preparing and purifying this compound.

Synthesis of this compound

The synthesis of this compound primarily involves the formation of an amide bond between lauric acid and glycine. The two predominant methods to achieve this are the Schotten-Baumann reaction, a classic chemical approach, and enzymatic synthesis, a "green" chemistry alternative.

Chemical Synthesis: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acid chlorides.[1][2] In the context of this compound synthesis, glycine (in its deprotonated form) acts as the nucleophile, attacking the electrophilic carbonyl carbon of lauroyl chloride. The reaction is typically carried out in a two-phase system (water and an organic solvent) under basic conditions to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1]

Reaction Scheme:

Caption: Schotten-Baumann reaction for this compound synthesis.

This protocol is adapted from established procedures for the acylation of amino acids.

Materials:

-

Glycine

-

Lauroyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a three-necked flask equipped with a thermometer, dropping funnel, and stirrer, dissolve 0.05 moles of glycine in 60 ml of water.

-

Under constant stirring, add a 25% NaOH solution dropwise until the pH of the mixture reaches 11.

-

Add 25 ml of acetone to the reaction mixture.

-

Cool the mixture to 10°C.

-

Over a period of one hour, add 0.05 moles of lauroyl chloride dropwise to the mixture. Maintain the temperature at 10°C and the pH at 11 by adding more NaOH solution as needed.

-

After the complete addition of lauroyl chloride, heat the mixture to a temperature between 30-55°C and maintain it for 120-180 minutes.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 1.5 by adding 35% hydrochloric acid, which will cause the this compound to precipitate.

-

Collect the crude product by vacuum filtration and wash it with distilled water until the final pH of the filtrate is 7.

-

Dry the filtered product in an oven at a temperature below 50°C.

A yield of 94% with a melting point of 110-118°C has been reported for this method.

Enzymatic Synthesis

Enzymatic synthesis of this compound offers a more environmentally friendly alternative to traditional chemical methods.[3] This approach utilizes enzymes, such as lipases or aminoacylases, to catalyze the amide bond formation under milder reaction conditions.[4]

Key Advantages of Enzymatic Synthesis:

-

Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and neutral pH, reducing energy consumption and the risk of side reactions.

-

High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups.

-

Reduced Waste: Enzymatic methods avoid the use of hazardous reagents and the generation of stoichiometric salt waste.

This protocol is a general representation of lipase-catalyzed synthesis of N-acyl amino acids.

Materials:

-

Lauric acid

-

Glycine

-

Immobilized lipase (B570770) (e.g., from Candida antarctica)

-

Organic solvent (e.g., tert-butanol) or a solvent-free system

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a reaction vessel, combine lauric acid and glycine in a suitable molar ratio (e.g., 1:1).

-

If using a solvent, dissolve the substrates in the chosen organic solvent. For a solvent-free system, the reaction can be run with the molten substrates.

-

Add the immobilized lipase to the reaction mixture, typically at a concentration of 5-10% (w/w) of the total substrate mass.

-

Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified duration (e.g., 4-24 hours). Water produced during the reaction can be removed using molecular sieves to drive the equilibrium towards product formation.

-

After the reaction, separate the immobilized enzyme by filtration for potential reuse.

-

The product can then be purified from the remaining reaction mixture.

Yields for enzymatic synthesis can vary significantly depending on the specific enzyme, reaction conditions, and substrates, with some studies reporting yields as high as 80%.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any residual catalysts or solvents. The choice of purification method depends on the scale of the synthesis and the desired final purity.

References

N-Lauroylglycine: A Technical Guide to its Critical Micelle Concentration and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-Lauroylglycine, its determination, and its emerging role in cell signaling. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and biological activities of this amino acid-based surfactant.

Introduction to this compound

This compound, also known as N-dodecanoylglycine, is an N-acylglycine composed of a lauroyl (C12) fatty acid chain linked to a glycine (B1666218) amino acid. This amphiphilic structure, possessing both a hydrophobic tail and a hydrophilic headgroup, imparts surfactant properties to the molecule, allowing it to form micelles in aqueous solutions. Beyond its role as a surfactant, this compound is gaining attention in the scientific community for its biological activities, particularly its function as a signaling molecule.

Critical Micelle Concentration (CMC) of this compound

The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates known as micelles. This transition is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.

Quantitative Data for this compound and Related Compounds

The CMC of this compound and its sodium salt has been determined experimentally. The following table summarizes the available quantitative data. It is important to note that the CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.

| Compound | Critical Micelle Concentration (CMC) | Method Used | Conditions/Source |

| Sodium N-Lauroylglycinate | 12 mmol/L | Automatic Tensiometer | [1] |

| N-Lauroylsarcosine Sodium Salt | 14.57 mM | Not Specified | 30°C[1][2][3] |

| N-Lauroylsarcosine Sodium Salt | 14.6 mM | Not Specified | 20-25°C[4] |

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for understanding and utilizing the surfactant properties of this compound. Several methods can be employed, with surface tensiometry being a primary and direct technique.

Surface Tensiometry

This method is based on the principle that surfactant monomers accumulate at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) of a known pH.

-

Preparation of Dilutions: Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: Utilize a tensiometer, such as one equipped with a Wilhelmy plate or a Du Noüy ring, to measure the surface tension. Ensure the instrument is calibrated according to the manufacturer's instructions.

-

Measurement:

-

For the Wilhelmy plate method, a platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the surface tension is measured.

-

For the Du Noüy ring method, a platinum ring is placed at the interface and then pulled through it. The force required to detach the ring is proportional to the surface tension.

-

-

Data Acquisition: Measure the surface tension of each dilution at a constant temperature. Allow the system to equilibrate before each measurement.

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Biological Role and Signaling Pathway of this compound

Recent research has identified this compound as an endogenous signaling molecule, specifically as a potent and selective agonist for the G protein-coupled receptor HCAR3 (Hydroxycarboxylic Acid Receptor 3), formerly known as GPR80/GPR99. This interaction implicates this compound in lipid-mediated signaling pathways with potential roles in inflammation and immunomodulation.

HCAR3 Signaling Pathway

The activation of HCAR3 by this compound initiates a cascade of intracellular events. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. The signaling cascade proceeds through the activation of Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC). A key feature of this pathway is the subsequent activation of matrix metalloproteinases (MMPs), which leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR). The activated EGFR then triggers downstream signaling, including the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Diagram of the HCAR3 Signaling Pathway

Caption: Signaling pathway of this compound via the HCAR3 receptor.

Conclusion

This compound is a versatile molecule with both surfactant properties, characterized by a critical micelle concentration of approximately 12 mmol/L for its sodium salt, and important biological functions as a signaling molecule. Its ability to activate the HCAR3 receptor and modulate downstream signaling pathways highlights its potential as a target for therapeutic intervention in inflammatory and immune-related conditions. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working with this intriguing lipoamino acid.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Reactome | HCAR3 binds HCAR3 ligands [reactome.org]

- 4. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-Lauroylglycine in Biological Systems

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine, an endogenous N-acylglycine, is a multifaceted molecule with significant biological activity. Arising from the conjugation of lauric acid and glycine (B1666218), this lipoamino acid functions not only as a surfactant with antimicrobial properties but also as a signaling molecule interacting with specific cellular receptors and metabolic pathways. Its amphiphilic nature allows it to disrupt microbial cell membranes, while its role as a selective agonist for the G protein-coupled receptor HCAR3 (GPR99) implicates it in immunomodulatory and anti-inflammatory processes. Furthermore, as an intermediate in the biosynthesis of endocannabinoid analogs, it is positioned at a key node in lipid signaling. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to facilitate a deeper understanding for research and development applications.

Surfactant Properties and Antimicrobial Mechanism of Action

This compound is an amphiphilic molecule, comprising a hydrophilic glycine head and a hydrophobic 12-carbon lauroyl tail.[1] This structure confers surfactant properties, allowing it to reduce surface tension and interact with lipid-bilayer membranes.[1][2]

Membrane Disruption

The primary antimicrobial mechanism of this compound is attributed to its ability to intercalate into and disrupt the integrity of microbial cell membranes.[1] This detergent-like action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The efficacy of this action is particularly pronounced against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, whose cell walls are primary targets for such compounds.[1]

Caption: this compound's antimicrobial action via membrane disruption.

Quantitative Data on Antimicrobial Activity

While extensive quantitative data is limited in the public domain, studies have demonstrated the efficacy of this compound against key pathogens.

| Microorganism | Assay Type | Result | Reference |

| Staphylococcus aureus | Agar (B569324) Diffusion | 15-20 mm inhibition zone |

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard procedure for evaluating the antimicrobial activity of a compound.

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Preparation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

-

Compound Application: A known concentration of this compound, dissolved in a suitable solvent, is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

G Protein-Coupled Receptor (GPCR) Signaling

This compound is a potent and selective agonist for the HCAR3 receptor (Hydroxycarboxylic Acid Receptor 3), formerly known as GPR80/GPR99. This receptor is part of the GPCR family and its activation initiates intracellular signaling cascades.

HCAR3-Mediated Anti-inflammatory and Immunomodulatory Effects

The interaction of this compound with HCAR3 is a key mechanism underlying its anti-inflammatory and immunomodulatory properties, particularly studied in the context of dermatology and skin biology. Activation of HCAR3 in immune cells and keratinocytes can lead to the modulation of cytokine production and the maintenance of skin barrier homeostasis. While the precise downstream pathway is an area of active research, typical Gαi/o-coupled GPCR signaling, which HCAR3 is predicted to follow, involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Postulated HCAR3 signaling pathway upon this compound binding.

Experimental Protocol: Intracellular cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity following GPCR activation.

-

Cell Culture: Cells engineered to express the HCAR3 receptor are cultured in appropriate media.

-

Cell Stimulation: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are stimulated with Forskolin (an adenylyl cyclase activator) in the presence and absence of varying concentrations of this compound.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the this compound concentration. A decrease in Forskolin-stimulated cAMP levels indicates Gαi/o-coupled receptor agonism.

Role in Lipid Metabolism and Endocannabinoid Signaling

This compound is an endogenous metabolite and plays a role in broader lipid signaling networks. It is a recognized intermediate in the biosynthesis of N-lauroylethanolamide, an endocannabinoid-like molecule, linking it to the regulation of lipid-mediated pathways.

Biosynthesis and Metabolic Connections

This compound is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the conjugation of an acyl-CoA (Lauroyl-CoA) with glycine. While distinct, its metabolic context can be informed by the actions of structurally similar lipoamino acids. For instance, N-Oleoyl glycine has been shown to stimulate adipogenesis through the activation of the cannabinoid receptor 1 (CB1) and the subsequent phosphorylation of Akt, a key signaling protein. This suggests a potential for N-acylglycines to interact with components of the endocannabinoid and insulin (B600854) signaling pathways.

References

Endogenous Roles of N-Lauroylglycine as a Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. This technical guide provides an in-depth overview of the current understanding of this compound as a metabolite, focusing on its biosynthesis, degradation, signaling pathways, and physiological functions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of molecular pathways and workflows to serve as a comprehensive resource for researchers in metabolomics, drug discovery, and related fields.

Introduction

N-acyl amino acids are a family of bioactive lipids formed by the conjugation of a fatty acid to the amino group of an amino acid. This compound, the conjugate of lauric acid (a 12-carbon saturated fatty acid) and glycine (B1666218), is an endogenous metabolite found in mammals[1]. While historically considered a minor product of fatty acid metabolism, emerging research has highlighted its role as a signaling molecule, particularly through its interaction with G protein-coupled receptors (GPCRs). This guide will explore the multifaceted roles of this compound, from its metabolic pathways to its potential as a therapeutic target.

Biosynthesis and Degradation

The cellular concentration of this compound is tightly regulated by its synthesis and degradation pathways.

Biosynthesis

This compound is primarily synthesized through the enzymatic conjugation of lauroyl-CoA and glycine. While Glycine N-acyltransferase (GLYAT) is responsible for the formation of short-chain N-acylglycines, it exhibits poor activity towards longer-chain acyl-CoAs like lauroyl-CoA[2]. Evidence suggests that a related enzyme, Glycine-N-Acyltransferase Like 3 (GLYATL3) , is responsible for the synthesis of long-chain N-acylglycines, including this compound[3][4][5].

The biosynthesis can be summarized in two main steps:

-

Activation of Lauric Acid: Lauric acid is first activated to its coenzyme A thioester, lauroyl-CoA, by an acyl-CoA synthetase.

-

Conjugation with Glycine: GLYATL3 catalyzes the transfer of the lauroyl group from lauroyl-CoA to the amino group of glycine, forming this compound and releasing coenzyme A.

An alternative, glycine-independent pathway has also been proposed, involving the oxidation of N-lauroylethanolamine.

Diagram: Biosynthesis of this compound

Degradation

The primary degradation pathway for this compound is hydrolysis back to lauric acid and glycine. This reaction is catalyzed by amidohydrolases, with Fatty Acid Amide Hydrolase (FAAH) being a key enzyme in this process. Other hydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) and ceramidase, may also contribute to its degradation, although this has not been extensively studied. Additionally, this compound can be a substrate for oxidative cleavage by peptidylglycine α-amidating monooxygenase (PAM), leading to the formation of primary fatty acid amides.

Diagram: Degradation of this compound

Quantitative Data

Quantitative data on this compound is still limited in the literature. The following tables summarize the available information.

Table 1: Physiological Concentrations of this compound

| Biological Matrix | Species | Condition | Concentration | Reference |

| Plasma | Human | Healthy | Not Reported | |

| Brain | Mouse | Healthy | Not Reported | |

| Urine | Human | Healthy | Not Reported |

Note: While elevated levels of acylglycines are associated with fatty acid oxidation disorders, specific concentration ranges for this compound in these conditions are not well-documented.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrates | Km | Vmax or kcat | Reference |

| GLYATL3 | Lauroyl-CoA, Glycine | Not Reported | Not Reported | |

| FAAH | This compound | Not Reported | Not Reported | |

| Human GLYAT | Benzoyl-CoA | s0.5,benz = 96.6 µM | Not Reported | |

| Glycine | Not Reported | Not Reported |

Note: The kinetic parameters for human GLYAT were determined using benzoyl-CoA as the acyl-CoA substrate, not lauroyl-CoA.

Signaling Pathways

This compound exerts its signaling functions primarily through the activation of the Hydroxycarboxylic Acid Receptor 3 (HCAR3) , also known as GPR109B. HCAR3 is a Gi protein-coupled receptor.

Upon binding of this compound, HCAR3 undergoes a conformational change, leading to the activation of the heterotrimeric Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits dissociate and activate Phospholipase C (PLC).

PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC).

The signaling cascade further involves the activation of matrix metalloproteinases (MMPs), which cleave pro-epidermal growth factor receptor (EGFR) ligands, leading to the transactivation of the EGFR. This culminates in the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Diagram: this compound - HCAR3 Signaling Pathway

Endogenous Roles and Physiological Functions

Immunomodulation and Anti-inflammatory Effects

Activation of HCAR3 by its agonists has been shown to have anti-inflammatory effects. This is thought to be mediated by the Gi-dependent signaling pathway, which can lead to a shift in cytokine production. Specifically, HCAR3 activation in immune cells like macrophages can increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) while decreasing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. While these effects are established for HCAR3 agonists in general, specific studies focusing on the immunomodulatory effects of this compound on macrophage cytokine profiles are needed.

Skin Barrier Function

N-acyl amino acids are components of the skin's natural moisturizing factor and play a role in maintaining the integrity of the skin barrier. While the direct effects of this compound on skin barrier function are not extensively documented, related N-acyl amino acids have been shown to influence the organization of intercellular lipids in the stratum corneum, which is crucial for the skin's barrier properties. Further research is required to elucidate the specific role of this compound in skin health.

Association with Disease

Elevated levels of various acylglycines, including potentially this compound, are found in the urine and blood of patients with certain inherited metabolic disorders, particularly fatty acid oxidation disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and Carnitine Palmitoyltransferase (CPT) deficiency. In these conditions, the impaired breakdown of fatty acids leads to the accumulation of acyl-CoA intermediates, which are then conjugated with glycine for detoxification and excretion. Therefore, this compound could serve as a potential biomarker for these disorders.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices like plasma or cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram: LC-MS/MS Workflow for this compound Quantification

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or cell culture supernatant, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute this compound.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically.

-

-

-

Quantification:

-

A standard curve is generated using known concentrations of a pure this compound standard.

-

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Note: For enhanced sensitivity, especially for low-abundance N-acyl amino acids, a derivatization step using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed before LC-MS analysis.

Cell-Based Assay for HCAR3 Activation

This protocol outlines a general method to assess the activation of HCAR3 by this compound in a cell-based system, for example, by measuring the downstream activation of ERK1/2.

Methodology:

-

Cell Culture:

-

Use a cell line endogenously expressing HCAR3 (e.g., A431 cells) or a cell line stably transfected with an HCAR3 expression vector (e.g., CHO-K1 or HEK293 cells).

-

Culture the cells to approximately 80-90% confluency.

-

-

Cell Treatment:

-

Serum-starve the cells for several hours to reduce basal signaling activity.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 0, 2, 5, 10, 30 minutes). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the extent of ERK1/2 activation.

-

Conclusion

This compound is an emerging bioactive metabolite with significant potential in cellular signaling and disease pathology. Its role as a ligand for HCAR3 positions it as a key player in immunomodulation and inflammatory responses. While significant strides have been made in understanding its metabolism and signaling pathways, further research is needed to fully elucidate its physiological concentrations, the precise kinetics of its enzymatic regulation, and its specific roles in health and disease, particularly in the context of fatty acid oxidation disorders and skin barrier function. The protocols and information provided in this guide aim to facilitate further investigation into this intriguing endogenous metabolite and its potential as a therapeutic target.

References

- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. worthe-it.co.za [worthe-it.co.za]

Navigating the Solubility Landscape of N-Lauroylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Lauroylglycine, an N-acyl amino acid, is a molecule of significant interest in various research and development fields, including its role as a signaling molecule and its potential applications in drug formulation. A fundamental physicochemical property governing its utility is its solubility in different laboratory solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and illustrates its primary signaling pathway.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in common organic laboratory solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions and data for structurally similar N-acyl amino acids and surfactants, a general solubility profile can be inferred. The following table summarizes the available information. It is crucial to note that the quantitative data for water pertains to the closely related compound, Sodium N-lauroyl sarcosinate, and serves as a reference point.

| Solvent | Chemical Formula | Type | Solubility of this compound or Analogous Compounds |

| Water | H₂O | Polar Protic | 293 g/L (for Sodium N-lauroyl sarcosinate) |

| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble (qualitative)[1] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble (qualitative)[1] |

| Acetone | C₃H₆O | Polar Aprotic | Information not readily available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Information not readily available |

Note: The solubility of this compound is influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of this compound is the equilibrium saturation method followed by quantitative analysis. This protocol provides a generalized framework that can be adapted to specific laboratory conditions and available analytical instrumentation.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected laboratory solvent (e.g., ethanol, methanol, water)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved this compound.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway involving this compound and a generalized workflow for the experimental determination of its solubility.

References

The Role of N-Lauroylglycine in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine, an endogenous N-acyl amino acid, is emerging as a significant signaling molecule in the intricate network of fatty acid metabolism. As a conjugate of lauric acid and glycine (B1666218), it is not merely a metabolic intermediate but an active participant in cellular signaling, primarily through its interaction with the G protein-coupled receptor HCAR3 (GPR80/GPR99). This technical guide provides a comprehensive overview of the current understanding of this compound's role in fatty acid metabolism, its downstream signaling pathways, and its potential as a therapeutic target in metabolic and inflammatory diseases. This document details its biosynthesis, its effects on lipolysis and adipogenesis, and its immunomodulatory functions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Introduction

N-acyl amino acids are a class of lipid signaling molecules that are increasingly recognized for their diverse physiological roles. This compound, a member of this family, is formed through the conjugation of the C12 fatty acid, lauric acid, to a glycine molecule.[1] This process is catalyzed by glycine N-acyltransferase (GLYAT), an enzyme that utilizes acyl-CoA and glycine as substrates.[2] While initially considered a minor metabolite in fatty acid metabolism, recent research has identified this compound as a potent and selective agonist for the hydroxycarboxylic acid receptor 3 (HCAR3), a G protein-coupled receptor. This discovery has opened new avenues for investigating its role in regulating lipid-mediated signaling pathways, with implications for both metabolic and inflammatory processes.[3]

Biosynthesis of this compound

The primary route for the synthesis of this compound involves the enzymatic activity of glycine N-acyltransferase (GLYAT) and its related enzymes. This reaction occurs within the mitochondria and is a key step in the glycine conjugation pathway, which serves to detoxify and facilitate the excretion of various acyl-CoAs.

Enzymatic Synthesis

The synthesis of this compound is a two-step process:

-

Activation of Lauric Acid: Lauric acid is first activated to its coenzyme A (CoA) thioester, Lauroyl-CoA, by an acyl-CoA synthetase. This reaction requires ATP.

-

Conjugation with Glycine: Glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the lauroyl group from Lauroyl-CoA to the amino group of glycine, forming this compound and releasing free CoA.

While GLYAT is known to have broad substrate specificity, studies on mouse GLYAT have indicated that it preferentially metabolizes short- to medium-chain acyl-CoAs, and its activity decreases with increasing acyl chain length. This suggests that other long-chain specific glycine N-acyltransferases, such as GLYATL1, may also be involved in the synthesis of this compound.

Role in Fatty Acid Metabolism

This compound exerts its influence on fatty acid metabolism primarily through the activation of its receptor, HCAR3. This receptor is predominantly expressed in adipocytes and immune cells.

Regulation of Lipolysis

One of the key functions of HCAR3 activation is the inhibition of lipolysis in adipocytes. Lipolysis is the process by which triglycerides stored in adipocytes are broken down into free fatty acids and glycerol (B35011), which are then released into the bloodstream.

Mechanism of Action:

Upon binding of this compound, HCAR3, a Gαi/o-coupled receptor, inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in the inactivation of protein kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin, proteins essential for the initiation of lipolysis. The net effect is a reduction in the breakdown of triglycerides and the release of free fatty acids from adipocytes.

Quantitative Data on Lipolysis Inhibition:

Adipogenesis

The role of this compound in adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is less clear. A study on the structurally similar N-Oleoyl glycine (OLGly) demonstrated that it stimulates adipogenesis in 3T3-L1 preadipocytes. This effect was associated with the activation of the CB1 receptor and the Akt signaling pathway, leading to an increase in the expression of adipogenic genes such as PPARγ and aP2. While these findings suggest a potential role for N-acyl glycines in promoting fat cell differentiation, a study on glycine itself showed no effect on adipogenesis or lipolysis in 3T3-L1 adipocytes. Further research is needed to specifically elucidate the role of this compound in this process.

Signaling Pathways of this compound

The signaling cascades initiated by this compound are mediated through its receptor, HCAR3.

HCAR3 Signaling

HCAR3 activation by this compound triggers multiple downstream signaling events:

-

Inhibition of cAMP Production: As a Gαi/o-coupled receptor, HCAR3 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

-

Calcium Mobilization: HCAR3 activation can also lead to a transient increase in intracellular calcium levels.

-

MAPK/ERK Pathway Activation: Studies have shown that HCAR3 activation can stimulate the phosphorylation of ERK1/2 in a time- and dose-dependent manner. This activation occurs through two distinct pathways: an early-phase activation via the PLC/PKC pathway and a later-phase activation involving matrix metalloproteinase (MMP)-mediated transactivation of the epidermal growth factor receptor (EGFR).

Figure 1: Simplified signaling pathway of this compound via HCAR3.

Anti-Inflammatory and Immunomodulatory Role

This compound and its parent molecule, glycine, have demonstrated significant anti-inflammatory and immunomodulatory properties.

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Studies on glycine have shown that it can suppress the activation of NF-κB in inflammatory cells like macrophages. This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines. While direct evidence for this compound is still emerging, its structural similarity to other anti-inflammatory N-acyl compounds suggests a similar mechanism of action.

Modulation of Cytokine Production

Consistent with its inhibitory effect on NF-κB, glycine has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conversely, it can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). These effects contribute to an overall anti-inflammatory environment.

Figure 2: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Cell Culture and Differentiation

-

3T3-L1 Preadipocyte Culture and Differentiation: 3T3-L1 preadipocytes are a widely used cell line for studying adipogenesis.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: To induce differentiation into mature adipocytes, confluent preadipocytes are treated with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin. Rosiglitazone, a PPARγ agonist, can be included to enhance differentiation efficiency.

-

-

RAW 264.7 Macrophage Culture: RAW 264.7 is a murine macrophage-like cell line used to study inflammatory responses.

-

Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

-

Lipolysis Assay

This assay measures the release of glycerol from adipocytes as an indicator of lipolysis.

-

Cell Seeding: Differentiated 3T3-L1 adipocytes are seeded in a multi-well plate.

-

Starvation: Cells are washed and incubated in a serum-free medium for a defined period to establish a basal level of lipolysis.

-

Treatment: Cells are treated with a lipolytic agent (e.g., isoproterenol) in the presence or absence of various concentrations of this compound.

-

Glycerol Measurement: After incubation, the cell culture supernatant is collected, and the glycerol concentration is measured using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: The percentage inhibition of stimulated lipolysis by this compound is calculated.

cAMP Accumulation Assay

This assay quantifies changes in intracellular cAMP levels in response to receptor activation.

-

Cell Seeding: Cells expressing HCAR3 (e.g., CHO-K1 cells stably expressing HCAR3 or differentiated 3T3-L1 adipocytes) are seeded in a multi-well plate.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of various concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA) or a luciferase-based reporter assay.

-

Data Analysis: The EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation is determined.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: RAW 264.7 macrophages are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.

-

Pre-treatment: Transfected cells are pre-treated with various concentrations of this compound.

-

Stimulation: Cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or TNF-α.

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage inhibition of stimulated NF-κB activity by this compound is calculated.

Cytokine Quantification

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the concentration of specific cytokines in cell culture supernatants.

-

Cell Treatment: RAW 264.7 macrophages are pre-treated with this compound and then stimulated with LPS.

-

Supernatant Collection: The cell culture supernatant is collected after a specified incubation period.

-

ELISA: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The dose-dependent effect of this compound on cytokine production is determined.

Figure 3: General experimental workflow for studying this compound.

Quantitative Data Summary

| Parameter | Compound | Cell Line | Value | Reference |

| ERK1/2 Activation (EC50) | IBC293 (HCAR3 Agonist) | CHO-HCA3 | 55 nM | |

| Octanoic Acid | CHO-HCA3 | 1.52 µM | ||

| Acifran | CHO-HCA3 | 470 nM | ||

| IBC293 | A431 | 14.9 µM | ||

| Lipolysis Inhibition (IC50) | Melatonin | Rat inguinal adipocytes | ~500 pM |

Note: Direct quantitative data for this compound was not available in the reviewed literature. The data for HCAR3 agonists and other relevant compounds are provided for context.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule with a significant role in the regulation of fatty acid metabolism and inflammation. Its function as an endogenous agonist for HCAR3 positions it as a key player in the anti-lipolytic and immunomodulatory pathways. The ability of this compound to suppress inflammatory signaling through the NF-κB pathway highlights its therapeutic potential for a range of metabolic and inflammatory disorders, including obesity, type 2 diabetes, and atherosclerosis.

Future research should focus on several key areas:

-

Quantitative Pharmacodynamics: Determining the precise EC50 and IC50 values of this compound for HCAR3 activation and its downstream effects, such as lipolysis inhibition, in relevant cell models.

-

In Vivo Studies: Elucidating the physiological and pathophysiological roles of this compound in animal models of metabolic and inflammatory diseases.

-

Drug Development: Designing and synthesizing novel HCAR3 agonists and antagonists based on the structure of this compound to develop new therapeutic agents.

-

Broader Metabolic Impact: Investigating the effects of this compound on other aspects of fatty acid metabolism, including fatty acid oxidation, synthesis, and storage in various tissues.

A deeper understanding of the biological functions of this compound will undoubtedly pave the way for innovative therapeutic strategies targeting the intricate interplay between lipid metabolism and inflammation.

References

Methodological & Application

Protocol for Using N-Lauroylglycine in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine, an anionic amino acid-based surfactant, is recognized for its gentle yet effective properties in biological applications.[1][2] Its utility in membrane protein extraction stems from its ability to solubilize membrane components while preserving the structural and functional integrity of the target proteins.[3][4] This document provides a comprehensive guide, including detailed protocols, comparative data, and troubleshooting advice for the application of this compound in the extraction of membrane proteins for downstream analysis, functional assays, and structural biology.

Introduction to this compound

This compound (also known as N-dodecanoylglycine) is an amphiphilic molecule composed of a hydrophobic 12-carbon lauroyl tail and a hydrophilic glycine (B1666218) headgroup.[5] This structure allows it to disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins, effectively extracting them into an aqueous solution. Unlike harsh ionic detergents like SDS, this compound is considered mild, making it particularly suitable for extracting sensitive proteins or protein complexes where maintaining native conformation and activity is paramount.

Key Properties of this compound:

The physicochemical properties of a detergent are critical for designing an effective extraction protocol. The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent molecules aggregate to form micelles, a prerequisite for membrane solubilization.

| Property | Value |

| Molecular Formula | C₁₄H₂₇NO₃ |

| Molecular Weight | 257.37 g/mol |

| Class | Anionic Amino Acid Surfactant |

| Appearance | Solid |

| Critical Micelle Concentration (CMC) | ~12 mM (in water, 25°C) |

Experimental Protocols

General Workflow for Membrane Protein Extraction

The process involves several key stages: isolating the membranes from cellular components, solubilizing the membranes with this compound to extract the proteins, and clarifying the extract for downstream applications.

Caption: A generalized workflow for the extraction of membrane proteins.

Detailed Solubilization Protocol

This protocol is a starting point and should be optimized for each specific membrane protein. Key parameters for optimization include the detergent-to-protein ratio, buffer composition, temperature, and incubation time.

Materials:

-

Isolated membrane pellet (from ~1x10⁸ cells or equivalent tissue)

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA

-

Protease Inhibitor Cocktail (add fresh before use)

-

This compound Stock Solution: 10% (w/v) in deionized water (~388 mM)

Procedure:

-

Prepare Membranes: Start with a membrane pellet prepared from cell lysis and differential centrifugation. The final high-speed spin to pellet membranes is typically 100,000 x g for 60 minutes at 4°C.

-

Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer and determine the total protein concentration using a detergent-compatible assay (e.g., BCA).

-

Adjust Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

-

Add Detergent: Add this compound stock solution to the membrane suspension to a final concentration of 1.0% (w/v) (~39 mM). This concentration is well above the CMC. It is advisable to test a range from 0.5% to 2.0%. The final detergent-to-protein mass ratio should be at least 4:1.

-

Solubilize: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

-

Clarify Extract: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregated proteins.

-

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications like affinity purification or functional analysis.

Data Presentation: Detergent Comparison

The choice of detergent significantly impacts extraction efficiency and the preservation of protein function. This compound balances effective solubilization with a gentle action that helps maintain the protein's native state.

The following table provides an illustrative comparison of this compound with other common detergents. Actual results will vary based on the specific protein and conditions.

| Detergent | Type | Typical Conc. (% w/v) | Solubilization Efficiency | Protein Denaturation |

| This compound | Anionic (mild) | 0.5 - 2.0 | Moderate to High | Low |

| Triton X-100 | Non-ionic | 1.0 - 2.0 | High | Low to Moderate |

| DDM | Non-ionic | 0.5 - 1.0 | High | Very Low |

| CHAPS | Zwitterionic | 1.0 - 2.0 | Moderate | Low |

| SDS | Anionic (harsh) | 0.1 - 1.0 | Very High | Very High |

Visualization of an Application Context

Membrane proteins are critical targets for drug development, with G-Protein Coupled Receptors (GPCRs) being a prominent family. Extracting these receptors in a functional state is essential for studying their interactions with potential drug candidates. The diagram below shows a simplified GPCR signaling cascade, illustrating the receptor's position in the membrane, which necessitates detergent extraction for in vitro study.

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Target Protein | - Insufficient detergent concentration.- Suboptimal detergent-to-protein ratio.- Incomplete membrane solubilization (time/temp). | - Increase this compound concentration in 0.25% increments.- Ensure detergent:protein mass ratio is at least 4:1.- Increase incubation time (up to 4h) or try incubation at room temperature for 30-60 min. |

| Protein Aggregation | - Detergent concentration is too low (below CMC in final buffer).- Inappropriate buffer pH or ionic strength. | - Ensure final detergent concentration remains above the CMC in all buffers.- Screen a range of pH values (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM). |

| Loss of Protein Function | - Protein denaturation by the detergent.- Proteolytic degradation. | - Decrease this compound concentration.- Add stabilizing agents to the buffer (e.g., glycerol, specific lipids, or cholesterol analogs).- Ensure a fresh, broad-spectrum protease inhibitor cocktail is used at all steps. |

| Interference in Downstream Assays | - Excess detergent in the final sample. | - Remove excess detergent using dialysis (for high CMC detergents), hydrophobic adsorption chromatography, or gel filtration. |

References

N-Lauroylglycine: Application and Protocols in Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroylglycine, an N-acyl amino acid, is an amphiphilic molecule with potential applications in the field of protein crystallization. Its structure, comprising a hydrophilic glycine (B1666218) headgroup and a hydrophobic lauroyl tail, imparts detergent-like properties that can be beneficial in stabilizing proteins and facilitating the formation of well-ordered crystals. While its close analog, N-Lauroylsarcosine (sarkosyl), is more commonly cited in protein purification and solubilization protocols, this compound presents a valuable alternative for screening and optimization in protein crystallization, particularly for challenging targets such as membrane proteins.

This document provides detailed application notes and generalized experimental protocols for the use of this compound as both an additive and a primary detergent in protein crystallization experiments. Due to a lack of specific published case studies for this compound in this application, the following protocols are based on established methodologies for similar detergents and general best practices in protein crystallization.

Physicochemical Properties of this compound and Related Surfactants

A clear understanding of the physicochemical properties of detergents is crucial for their effective application in protein crystallization. The following table summarizes key properties of this compound and compares them to the related and more commonly used detergent, N-Lauroylsarcosine.

| Property | This compound | N-Lauroylsarcosine (Sarkosyl) | Reference(s) |

| Molecular Formula | C₁₄H₂₇NO₃ | C₁₅H₂₉NO₃ | [1] |

| Molecular Weight | 257.37 g/mol | 271.41 g/mol | [1] |

| Structure | Lauroyl group attached to the nitrogen of glycine | Lauroyl group attached to the nitrogen of sarcosine (B1681465) (N-methylglycine) | |

| Charge at Neutral pH | Anionic | Anionic |

Application Notes

This compound can be employed in two primary ways in protein crystallization experiments:

-

As an Additive: Small amounts of this compound can be added to crystallization screening conditions. In this role, it can influence crystal packing, reduce precipitation, and promote the growth of higher-quality crystals by interacting with the protein surface or modifying the properties of the solution. This approach is particularly useful for both soluble and membrane proteins that exhibit aggregation or produce poorly diffracting crystals.

-

As a Solubilizing Detergent for Membrane Proteins: For integral membrane proteins, this compound can be used as the primary detergent to extract the protein from the lipid bilayer and maintain its solubility and stability in an aqueous environment. The choice of detergent is critical for the structural integrity of membrane proteins, and screening various detergents, including this compound, is a key step in the crystallization pipeline.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein crystallization. Researchers should optimize these protocols based on the specific requirements of their target protein.

Protocol 1: this compound as an Additive in Crystallization Screening

This protocol outlines the use of this compound as an additive to an existing crystallization condition that produces suboptimal crystals or precipitation.

Materials:

-

Purified protein sample (5-15 mg/mL in a suitable buffer)

-

This compound stock solution (e.g., 10% w/v in deionized water, pH adjusted if necessary)

-

Crystallization screening plates (e.g., 96-well sitting or hanging drop plates)

-

Pipettes and tips for nanoliter volumes

-

Reservoir solution (the initial crystallization condition to be optimized)

Procedure:

-

Prepare this compound Stock Solution:

-

Dissolve this compound powder in deionized water to a final concentration of 10% (w/v).

-

Gently warm and vortex to fully dissolve.

-

Adjust the pH to be compatible with your protein and crystallization condition (typically between 6.5 and 8.5).

-

Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Set up the Crystallization Plate:

-

This protocol is based on the hanging drop vapor diffusion method.

-

Pipette 500 µL of the reservoir solution into the reservoir of each well.

-

On a siliconized cover slide, prepare the crystallization drops by mixing:

-

1 µL of the protein solution

-

0.8 µL of the reservoir solution

-

0.2 µL of the this compound stock solution (for a final concentration of 0.2% in the drop).

-

-

Note: It is advisable to screen a range of this compound concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5% w/v) to find the optimal concentration.

-

-

Incubation and Observation:

-

Seal the wells with the cover slides.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

-

Monitor the drops for crystal growth regularly using a microscope over several days to weeks.

-

Workflow for Using this compound as an Additive:

Caption: Workflow for using this compound as an additive in protein crystallization.

Protocol 2: this compound as a Detergent for Membrane Protein Crystallization

This protocol describes a general workflow for exchanging a membrane protein from a purification detergent into this compound for crystallization trials.

Materials:

-

Purified membrane protein in a purification detergent (e.g., DDM)

-

This compound

-

Size-exclusion chromatography (SEC) column

-

Crystallization screening kits (commercial or in-house)

Procedure:

-

Detergent Exchange via Size-Exclusion Chromatography:

-

Equilibrate the SEC column with at least two column volumes of the SEC buffer containing this compound.

-

Concentrate the purified membrane protein sample to a small volume.

-

Load the concentrated protein sample onto the equilibrated SEC column.

-

Run the chromatography and collect fractions corresponding to the protein peak. The protein is now in a solution containing this compound as the primary detergent.

-

Pool the peak fractions and concentrate the protein to a suitable concentration for crystallization (typically 5-10 mg/mL for membrane proteins).

-

-

Crystallization Screening:

-

Use the concentrated protein-N-Lauroylglycine complex to set up crystallization trials using various screening kits.

-

Employ hanging drop or sitting drop vapor diffusion methods as described in Protocol 1, mixing the protein-detergent complex with the screen solutions.

-

-

Optimization:

-

If initial crystals are obtained, optimize the conditions by varying the protein concentration, this compound concentration, precipitant concentration, pH, and temperature.

-

Workflow for Detergent Exchange and Crystallization:

Caption: Workflow for membrane protein crystallization using this compound.

Concluding Remarks

This compound holds promise as a versatile tool in the protein crystallographer's toolkit. Its amphiphilic nature makes it a candidate for both improving the quality of crystals of soluble proteins when used as an additive and for solubilizing and stabilizing membrane proteins for structural studies. The provided protocols offer a starting point for researchers to explore the potential of this compound in their crystallization experiments. As with any crystallization endeavor, empirical screening and careful optimization will be key to success.

References

Application Notes and Protocols for N-Lauroylglycine in Proteomics Cell Lysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroylglycine, an N-acyl amino acid, is an anionic surfactant that presents a promising alternative for cell lysis in proteomics studies. Its amphiphilic nature, with a hydrophobic lauroyl tail and a hydrophilic glycine (B1666218) headgroup, allows for the effective disruption of cell membranes and solubilization of proteins. This document provides detailed application notes and generalized protocols for the use of this compound in proteomics workflows, addressing its mechanism of action, potential advantages and disadvantages, and compatibility with downstream applications such as mass spectrometry. While direct comparative quantitative data for this compound against other common detergents in proteomics is limited in published literature, this guide offers a framework for its application and evaluation.

Chemical Properties of this compound

| Property | Value |

| Synonyms | N-Dodecanoylglycine |

| Molecular Formula | C₁₄H₂₇NO₃ |

| Molecular Weight | 257.37 g/mol |

| Structure | A lauroyl group attached to the nitrogen atom of glycine |

| Type | Anionic Surfactant |

Mechanism of Action

This compound facilitates cell lysis by inserting its hydrophobic lauroyl tail into the lipid bilayer of the cell membrane. This disrupts the membrane integrity, leading to the formation of micelles that encapsulate membrane proteins and lipids, thereby solubilizing them in the aqueous lysis buffer. This process releases the intracellular contents for subsequent proteomic analysis.

Advantages and Disadvantages of this compound in Proteomics

Potential Advantages:

-

Mild Solubilization: As an amino acid-based surfactant, it is expected to be milder than harsh ionic detergents like SDS, potentially preserving protein structure and function.

-

Biocompatibility: Being derived from a fatty acid and an amino acid, it is generally considered biocompatible.

-

Mass Spectrometry Compatibility: While specific data is scarce, its structure suggests it may be more compatible with mass spectrometry than some traditional ionic detergents, though removal or suppression strategies may still be necessary.

Potential Disadvantages:

-

Limited Data: There is a lack of extensive studies and established protocols for its specific use in proteomics.

-

Efficiency: Its efficiency in solubilizing a wide range of proteins, especially those in complex structures like the cell nucleus, compared to well-established detergents is not well-documented.

-

Cost: Depending on the supplier and purity, it may be more expensive than commonly used detergents like SDS or urea.

Experimental Protocols

The following are generalized protocols for cell lysis using this compound. Optimization is crucial for specific cell types and downstream applications.

Protocol 1: Lysis of Adherent Mammalian Cells

Materials:

-

Lysis Buffer: 20-50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1-2% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktails.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell scraper.

-

Microcentrifuge tubes, pre-chilled.

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Aspirate PBS completely and add 1 mL of ice-cold Lysis Buffer per 10 cm dish.

-

Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the solubilized proteins to a new tube for downstream processing.

Protocol 2: Lysis of Suspension Cells

Materials:

-

Lysis Buffer: 20-50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1-2% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktails.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Microcentrifuge tubes, pre-chilled.

Procedure:

-

Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 1x10⁷ cells).

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Proceed with sonication (3-4 cycles of 10 seconds on, 30 seconds off on ice) to enhance lysis, if necessary.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube for further analysis.

Downstream Processing for Mass Spectrometry

Detergents can interfere with mass spectrometry analysis by suppressing ionization and creating background noise. Therefore, it is crucial to remove this compound before analysis.

Methods for Detergent Removal:

-

Protein Precipitation: Acetone or trichloroacetic acid (TCA) precipitation can be used to pellet the proteins, leaving the detergent in the supernatant.

-

Filter-Aided Sample Preparation (FASP): This method uses a molecular weight cut-off filter to retain proteins while allowing smaller molecules like detergents to be washed away.

-

Detergent Removal Spin Columns: Commercially available spin columns can effectively bind and remove detergents from protein samples.

Data Presentation: Comparative Detergent Performance (Based on Literature for Other Detergents)

The following tables summarize quantitative data for commonly used detergents to provide a comparative context for evaluating this compound. Note: This data is not for this compound but serves as a benchmark.

Table 1: Protein Yield from Mammalian Cells with Different Lysis Buffers

| Lysis Buffer Component | Protein Yield (µg/10⁶ cells) | Reference |

| 1% SDS | ~200-300 | [Generic Data] |

| 1% Sodium Deoxycholate (SDC) | ~150-250 | [Generic Data] |

| 1% Triton X-100 | ~100-200 | [Generic Data] |

| 8 M Urea | ~250-350 | [Generic Data] |